6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one
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Overview
Description
6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one is a heterocyclic compound that belongs to the class of naphthopyrans This compound is characterized by its unique structure, which includes a naphthalene ring fused with a pyran ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Formation of naphthoquinones or pyridinecarboxylic acids.
Reduction: Formation of naphthols or pyridyl alcohols.
Substitution: Formation of halogenated derivatives or substituted naphthopyrans.
Scientific Research Applications
6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and materials with specific optical properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and pyridinyl groups facilitate binding to active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl-acetic acid: Similar in structure but with different functional groups and biological activities.
1H-Pyrazolo[3,4-b]pyridines: Share the pyridine moiety but differ in the fused ring system and applications.
4-Hydroxy-2-quinolones: Similar in having a hydroxyl group and a fused ring system but differ in the type of heterocycle and reactivity.
Uniqueness
6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one is unique due to its specific combination of a naphthalene ring, pyran ring, and pyridine moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
652138-20-0 |
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Molecular Formula |
C18H11NO3 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
6-hydroxy-2-pyridin-4-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C18H11NO3/c20-15-9-14-16(21)10-17(11-5-7-19-8-6-11)22-18(14)13-4-2-1-3-12(13)15/h1-10,20H |
InChI Key |
HVNHGQMQWWBQLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=NC=C4)O |
Origin of Product |
United States |
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